Payload Potency: VX765-Derived Active Metabolite (VRT-043198) Exhibits Sub-Nanomolar Inhibition of Caspase-1
The differentiation of MC-Val-Cit-PAB-VX765 begins with its payload. The active metabolite of VX765, VRT-043198, is a potent and selective inhibitor of caspase-1 and caspase-4. In cell-free assays, VRT-043198 inhibits caspase-1 with a Ki of 0.8 nM and caspase-4 with a Ki of less than 0.6 nM . This level of potency is comparable to, or exceeds, that of many other small-molecule payloads targeting different pathways (e.g., tubulin inhibitors like MMAE). This high potency is critical for ensuring that even a modest intracellular concentration of released payload can effectively engage its target and modulate inflammatory and cell death pathways.
| Evidence Dimension | Target Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Caspase-1 Ki = 0.8 nM; Caspase-4 Ki < 0.6 nM |
| Comparator Or Baseline | Baseline for high-potency small molecule payloads (e.g., tubulin inhibitors often have IC50 values in the low nM range) |
| Quantified Difference | N/A (Class-level comparison; establishes VRT-043198 as a highly potent payload class) |
| Conditions | Cell-free enzyme assay with recombinant caspase-1 and caspase-4 |
Why This Matters
This establishes the foundational potency of the payload, a key determinant of ADC efficacy and a critical parameter for comparing payloads during ADC design.
